N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with 3-methylthiophene-2-carbaldehyde, the thiophene ring is formed through a series of reactions involving malononitrile and piperidine in ethanol.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as catalysts.
Formation of the oxathiine ring: The oxathiine ring is synthesized by reacting the intermediate with a suitable sulfur-containing reagent under controlled conditions.
Final assembly: The final compound is assembled by coupling the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions.
Chemical Reactions Analysis
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other similar compounds, such as:
Thiophene derivatives: Compounds containing the thiophene ring, which may have similar chemical properties and reactivity.
Phenyl-substituted compounds: Compounds with a phenyl group, which may exhibit similar aromatic characteristics.
Oxathiine derivatives:
Properties
Molecular Formula |
C22H25NO5S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-4,4-dioxo-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H25NO5S2/c1-16-9-12-29-19(16)15-23(14-18-8-5-10-27-18)22(24)20-21(17-6-3-2-4-7-17)30(25,26)13-11-28-20/h2-4,6-7,9,12,18H,5,8,10-11,13-15H2,1H3 |
InChI Key |
UKDWIRKYKZYBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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